![molecular formula C14H11FN4O B1515319 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone CAS No. 1132610-47-9](/img/structure/B1515319.png)
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone
Overview
Description
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is not fully understood. However, it has been reported that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been suggested that the compound may inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines. In vivo studies have shown that the compound has low toxicity and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone in lab experiments is its potent cytotoxicity against cancer cells. Additionally, the compound has low toxicity and does not cause significant adverse effects in animal models. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone. One of the directions is to further investigate the mechanism of action of the compound and its potential targets in cancer cells. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, it may be interesting to evaluate the potential use of the compound in combination with other anticancer agents to enhance its efficacy. Finally, the compound may also be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is a chemical compound that has potential applications in various fields of research. Its potent cytotoxicity against cancer cells and low toxicity make it an attractive candidate for further investigation. However, more research is needed to fully understand the mechanism of action of the compound and its potential applications in different fields.
Scientific Research Applications
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been evaluated for its anticancer activity. It has been reported that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
properties
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-11(15)3-4-12(18-9)13(20)6-10-2-5-14-16-8-17-19(14)7-10/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKETYUYEBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)CC2=CN3C(=NC=N3)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855938 | |
Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone | |
CAS RN |
1132610-47-9 | |
Record name | 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-ylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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